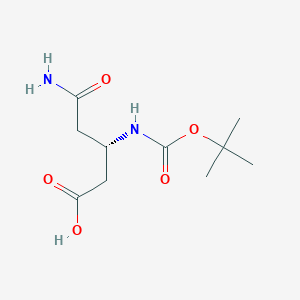

Boc-L-beta-Homoasparagine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

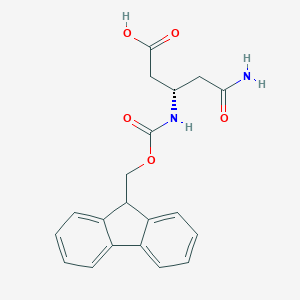

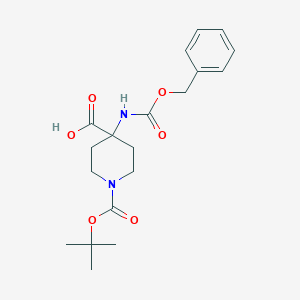

Boc-L-beta-Homoasparagine is a chemical compound with the molecular formula C10H18N2O5 . It is also known by several synonyms such as Boc-b-HoAsn-OH, BOC-BETA-GLN-OH, Boc-p-HomoAsn-OH, and others .

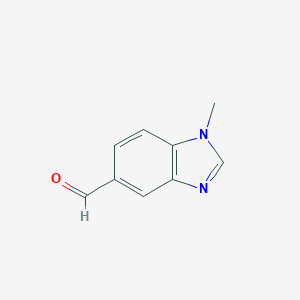

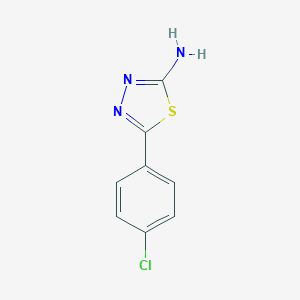

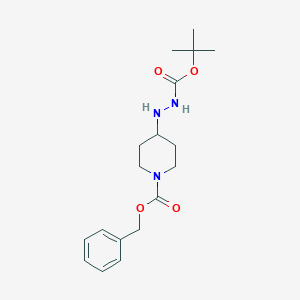

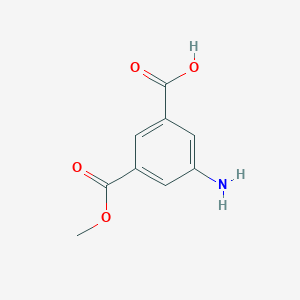

Molecular Structure Analysis

The molecular structure of Boc-L-beta-Homoasparagine is represented by the formula C10H18N2O5 . It has a molecular weight of 246.26 g/mol .Physical And Chemical Properties Analysis

Boc-L-beta-Homoasparagine has a molecular weight of 246.26 g/mol . Other physical and chemical properties such as boiling point and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Structural and Functional Roles in Proteins

Boc-L-beta-Homoasparagine is part of a broader category of modified amino acids involved in protein structures and functions. The research by Przysiecki et al. (1987) highlights the presence of hydroxylated asparagine residues in non-vitamin K-dependent proteins with epidermal growth factor-like domains. These hydroxylated asparagine residues, such as erythro-beta-hydroxyasparagine, play crucial roles in the structural integrity and function of various proteins, including those involved in the plasma complement system and urinary protein uromodulin. This indicates that Boc-L-beta-Homoasparagine and similar compounds may have significant implications in protein biochemistry and the development of therapeutics targeting these proteins (Przysiecki et al., 1987).

Role in Enzyme Function and Cancer Therapy

L-asparaginase, an enzyme closely related to asparagine derivatives like Boc-L-beta-Homoasparagine, is clinically significant as an antitumor agent for treating acute lymphoblastic leukemia and lymphosarcoma. The review by Lopes et al. (2017) provides comprehensive insights into the production, protein engineering, and applications of L-asparaginase, underlining its therapeutic potential and the scope for further improvement through biotechnological advancements. The exploration of Boc-L-beta-Homoasparagine in this context could open new avenues for enhancing the efficacy of enzyme-based cancer therapies (Lopes et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNRBHPDQJCDLT-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-beta-Homoasparagine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)